2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c19-13-4-3-5-14(20)15(13)18(27)21-6-9-26-17-12(10-24-26)16(22-11-23-17)25-7-1-2-8-25/h3-5,10-11H,1-2,6-9H2,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACAAYAEGXMRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multiple steps, starting from readily available starting materials. The synthetic route could include:
Halogenation: Introduction of chlorine and fluorine into the benzene ring.
Formation of the pyrazolo[3,4-d]pyrimidine ring via cyclization.
Coupling of the pyrrolidine moiety.
Final amidation step to attach the ethylbenzamide group.
Reaction conditions would involve:
Use of appropriate solvents such as dimethylformamide (DMF) or toluene.
Controlled temperatures ranging between -10°C to 150°C.
Use of catalysts or reagents like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods: Industrial scale production would optimize these reactions for higher yields, scalability, and cost-efficiency, potentially utilizing flow chemistry techniques and automated systems to ensure consistent quality and productivity.
Types of Reactions:
Substitution Reactions: Given the halogen atoms present, it can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: Certain functional groups within the molecule can be oxidized or reduced depending on the required derivative.
Cyclization and Ring-Closing Reactions: Possible formation of additional ring structures by closing the pyrimidine ring or modifying the pyrrolidine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts, acid or base catalysts for specific reaction steps.
Major Products:
Modified analogues with altered functional groups for enhanced biological activity or stability.
Scientific Research Applications
Medicinal Chemistry
The primary applications of 2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide lie in drug development and therapeutic research:
- Anti-Cancer Activity : Preliminary studies indicate that this compound exhibits significant potential as an anticancer agent by inhibiting pathways that promote tumor growth. In vitro studies have shown efficacy against several cancer cell lines.
- Anti-Viral Activity : Similar compounds have demonstrated promising results against viral infections, including HIV-1. Some derivatives have shown activity at picomolar concentrations against both wild-type strains and clinically relevant mutants.
- Anti-Inflammatory Effects : The unique structural features may confer anti-inflammatory properties, although further detailed studies are required to elucidate these effects fully.
Biological Mechanisms
The compound's mechanism of action may involve interactions with specific protein targets implicated in cell signaling and proliferation:
- Histone Deacetylase Inhibition : Compounds with similar structures have been identified as inhibitors of histone deacetylases (HDACs), which are crucial in regulating tumor growth.
Mechanism of Action
Similar compounds could include other substituted benzamides or pyrazolo[3,4-d]pyrimidine derivatives. Compared to these, 2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide might offer unique properties such as:
Higher specificity: Due to the unique combination of functional groups.
Enhanced stability: Provided by the halogen substitutions.
Broad application range: Versatility in medicinal and industrial research.
Comparison with Similar Compounds
2-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
Other substituted pyrazolo[3,4-d]pyrimidines.
This compound's complex structure and versatile reactivity make it a fascinating subject for further research and development across various scientific fields.
Biological Activity
The compound 2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.8 g/mol. The structure features multiple functional groups, including a chloro and fluoro substituent, a benzamide moiety, and a pyrrolidinyl-pyrazolopyrimidine core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.8 g/mol |
| CAS Number | 1021094-39-2 |
Research indicates that compounds similar to This compound may act as inhibitors of specific signaling pathways involved in cancer progression. Notably, derivatives of pyrazolo[3,4-d]pyrimidine have shown inhibitory effects on the Hedgehog signaling pathway, which is crucial in various malignancies.
Interaction Studies
Preliminary studies suggest that this compound may interact with several protein targets implicated in cell signaling and proliferation. For example, compounds with similar structures have been identified as inhibitors of histone deacetylases (HDACs), which play a significant role in tumor growth regulation .
Biological Activity and Therapeutic Potential
The biological activity of This compound has been evaluated in various studies:
- Anti-Cancer Activity : The compound exhibits significant potential as an anticancer agent due to its ability to inhibit pathways that promote tumor growth. In vitro studies have demonstrated its efficacy against several cancer cell lines.
- Anti-Viral Activity : Similar compounds have shown promising results against HIV-1, with some derivatives displaying picomolar activity against wild-type strains and clinically relevant mutants .
- Anti-Inflammatory Effects : The unique structure may also confer anti-inflammatory properties, although detailed studies are required to elucidate these effects fully.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of This compound against other similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Fluoro-N-(2-methylphenyl)benzamide | Similar benzamide structure | Potential anti-cancer properties |
| 4-Chloro-N-(pyrrolidin-1-yl)pyrimidinamine | Contains pyrrolidine and pyrimidine | Inhibitor of kinase activity |
| 2-Chloro-N-(2-pyridyl)benzamide | Contains chloro substituent | Known for anti-inflammatory effects |
The combination of chloro and fluoro substituents along with a methylthio group enhances the selectivity and biological activity of this compound compared to others in its class .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Study on HIV Inhibition : A study comparing various derivatives revealed that those with the 2-chloro and 6-fluoro substitutions exhibited superior inhibitory activity against HIV reverse transcriptase, suggesting potential for further development in antiviral therapies .
- Cancer Cell Line Studies : In vitro assays using cancer cell lines indicated that the compound significantly reduced cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent .
Q & A
Q. 1.1. What is the recommended synthetic pathway for preparing 2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide?
Methodological Answer: The synthesis involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
Core Formation : Condensation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with pyrrolidine under nucleophilic substitution conditions to introduce the pyrrolidin-1-yl group .
Ethyl Linker Attachment : Alkylation of the pyrimidine nitrogen with 2-chloroethylamine, followed by purification via column chromatography .
Benzamide Coupling : Reaction of the ethylamine intermediate with 2-chloro-6-fluorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
Critical Note : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. 1.2. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), pyrrolidine methylenes (δ 2.8–3.3 ppm), and benzamide carbonyl (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ to theoretical molecular weight (C₂₁H₂₂ClFN₆O: 428.148 Da) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation .
Q. 1.3. What are the solubility properties of this compound in common solvents?
Q. 2.1. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Substituent Variation : Modify the benzamide (e.g., chloro/fluoro positioning) or pyrrolidine moiety (e.g., N-methylation) to assess impact on target binding .
- Biological Testing : Use kinase inhibition assays (e.g., EGFR, VEGFR) and measure IC₅₀ values. Correlate structural changes with activity shifts .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins .
Q. 2.2. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis via flow cytometry) .
Q. 2.3. How can researchers investigate the compound’s mechanism of action in cancer models?
Methodological Answer:
In Vitro :
- Perform RNA-seq to identify differentially expressed genes post-treatment .
- Use CRISPR-Cas9 knockout of suspected targets (e.g., PI3K/AKT pathway genes) to confirm dependency .
In Vivo :
- Administer compound (10–50 mg/kg, IP) in xenograft models. Monitor tumor volume and perform immunohistochemistry for proliferation markers (Ki-67) .
Q. 2.4. What computational tools are suitable for predicting off-target interactions?
Methodological Answer:
- PharmaDB/PubChem Bioactivity : Screen against databases to identify potential off-targets .
- Machine Learning Models : Use DeepChem or ChemProp to predict toxicity profiles (e.g., hERG inhibition) .
- Docking Suites (e.g., Glide) : Simulate binding to non-target kinases or GPCRs .
Data-Driven Analysis
Q. 3.1. How to interpret conflicting cytotoxicity data across cell lines?
Q. 3.2. What are the recommended storage conditions to ensure compound stability?
- Temperature : –20°C in sealed, argon-flushed vials .
- Light Sensitivity : Store in amber glass to prevent photodegradation .
- Stability Check : Perform HPLC every 6 months; discard if purity drops below 90% .
Specialized Applications
Q. 4.1. Can this compound serve as a fluorescent probe for cellular imaging?
Methodological Answer:
Q. 4.2. How to assess in vivo toxicity and pharmacokinetics?
Methodological Answer:
- ADME Profiling :
- Plasma Half-life : Conduct PK studies in rodents; collect blood samples at 0, 1, 4, 8, 24 h post-dose .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) and autoradiography .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
